
2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole
説明
The compound “2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole” is a type of organic compound known as a pyrrole. Pyrroles are five-membered aromatic heterocycles, with four carbon atoms and one nitrogen atom. The 2,5-dimethyl-1-(2-methylpropyl) substitution pattern refers to the placement of the methyl and propyl groups on the pyrrole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-membered ring containing one nitrogen atom and four carbon atoms. Two of the carbon atoms would have methyl groups (-CH3) attached to them (at the 2 and 5 positions), and one of the carbon atoms would have a 2-methylpropyl group (also known as an isobutyl group) attached to it (at the 1 position) .Chemical Reactions Analysis
As a pyrrole, “this compound” would be expected to undergo reactions typical of aromatic heterocycles. These could include electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the pyrrole ring .科学的研究の応用
Synthesis and Antimicrobial Applications
- Synthesis and Antimicrobial Agent : 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, created through various chemical reactions including the Knorr reaction and Vilsmeier–Haack formylation, exhibit significant antibacterial and antifungal properties, attributed to the heterocyclic ring structure. Their activity increases with the introduction of a methoxy group in the structure, making them promising candidates for new antimicrobial agents (Hublikar et al., 2019).
Chemical Properties and Synthesis Methods
- Novel Synthesis Techniques : A variety of synthesis methods have been developed for creating derivatives of this compound. These methods include the use of nano β-PbO in the Paal-Knorr reaction and ultrasound-assisted synthesis catalyzed by uranyl nitrate hexahydrate. These approaches offer efficient and novel pathways to create derivatives of this compound (Pasha et al., 2011), (Satyanarayana & Sivakumar, 2011).
Biological Activity and Potential Drug Development
- Potential in Drug Development : The derivatives of this compound show potential in the development of new antimycotic drugs, as evidenced by their activity against various fungal species. This includes activity against strains like Candida albicans and Aspergillus fumigatus, indicating their potential in addressing challenging fungal infections (Dabur et al., 2005).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific context, it’s difficult to provide a mechanism of action for “2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole”. If this compound were a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .
将来の方向性
The future directions for research into “2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole” would likely depend on its potential applications. For example, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
特性
IUPAC Name |
2,5-dimethyl-1-(2-methylpropyl)pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-8(2)7-11-9(3)5-6-10(11)4/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOWSCLMRKEZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
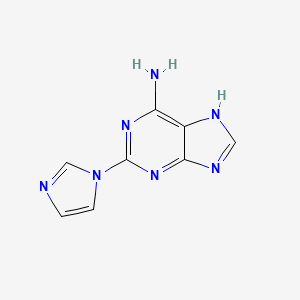

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)
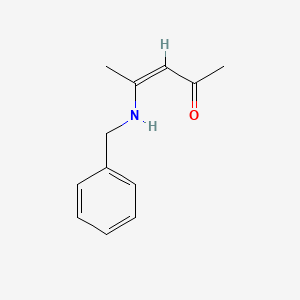
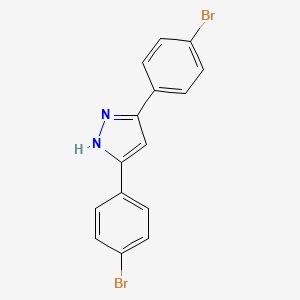


amino}acetic acid](/img/structure/B3252134.png)
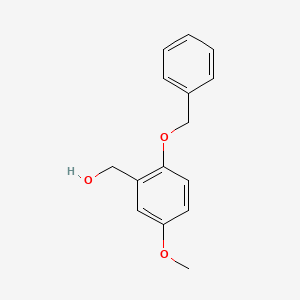
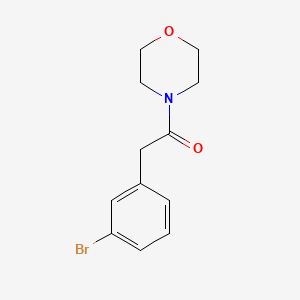

![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)
